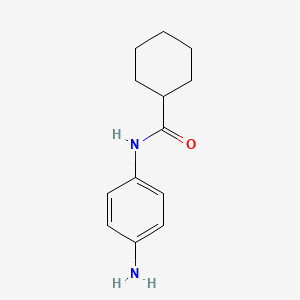

N-(4-aminophenyl)cyclohexanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDOHKBVYCOAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Aminophenyl Cyclohexanecarboxamide

Direct Amide Bond Formation Strategies

Direct formation of the amide bond between a cyclohexanecarboxylic acid derivative and a 4-aminophenylamine (p-phenylenediamine) derivative is a primary strategy for the synthesis of N-(4-aminophenyl)cyclohexanecarboxamide. This can be achieved through classical acylation reactions or with the assistance of modern coupling reagents.

Acylation Reactions Involving Cyclohexanecarboxylic Acid Derivatives and 4-Aminophenylamine

The direct acylation of p-phenylenediamine (B122844) with a cyclohexanecarboxylic acid derivative, such as cyclohexanecarbonyl chloride, presents a straightforward route to this compound. However, the difunctional nature of p-phenylenediamine necessitates careful control of reaction conditions to favor mono-acylation and prevent the formation of the di-acylated byproduct.

One common approach involves the slow addition of the acylating agent to a solution of the diamine. A typical procedure would involve dissolving p-phenylenediamine in a suitable solvent, such as dichloromethane (B109758), and then adding cyclohexanecarbonyl chloride dropwise at a reduced temperature in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Alternatively, to ensure mono-substitution, one of the amino groups of p-phenylenediamine can be protected prior to the acylation reaction. For instance, a tert-butoxycarbonyl (Boc) protecting group can be introduced, followed by acylation of the remaining free amino group. The protecting group is then removed in a subsequent step to yield the desired product. nih.gov

A representative reaction is the acylation of a substituted aniline (B41778) with cyclohexanecarbonyl chloride. For example, 4-fluoroaniline (B128567) can be reacted with cyclohexanecarbonyl chloride in anhydrous dichloromethane with triethylamine at 0°C, followed by stirring at room temperature. This methodology is directly analogous to the synthesis of this compound.

| Reactants | Reagents | Solvent | Conditions | Product |

| Cyclohexanecarboxylic acid, 4-Fluoroaniline | [bmIm]OH | Neat | 30°C, 5 hours | N-(4-fluorophenyl)cyclohexanecarboxamide |

| Cyclohexanecarbonyl chloride, 4-Fluoroaniline | Triethylamine | Dichloromethane | 0°C to room temperature, 12 hours | N-(4-fluorophenyl)cyclohexanecarboxamide |

Coupling Reactions Facilitating Amide Linkage Formation

Modern organic synthesis frequently employs coupling reagents to facilitate the formation of amide bonds from carboxylic acids and amines under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For the synthesis of this compound, cyclohexanecarboxylic acid would be coupled with p-phenylenediamine.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. thieme-connect.decommonorganicchemistry.com The use of EDC is particularly advantageous as the urea (B33335) byproduct is water-soluble, simplifying purification. researchgate.net

A general procedure involves stirring the carboxylic acid, amine, coupling agent, and any additives in a suitable solvent like dimethylformamide (DMF) or dichloromethane. For electron-deficient amines, the addition of a base such as N,N-diisopropylethylamine (DIPEA) and a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be beneficial. nih.govnih.gov

| Coupling Reagent System | Key Features | Byproduct Solubility |

| DCC | Effective and widely used. | Dicyclohexylurea is poorly soluble in most organic solvents. |

| EDC/HOBt | Forms a water-soluble urea byproduct, simplifying workup. HOBt minimizes side reactions. | Water-soluble. |

| HATU/DIPEA | Highly efficient for challenging couplings, including with electron-deficient amines. | Soluble in common organic solvents. |

Indirect Synthetic Routes via Precursor Transformation

Reductive Methodologies for Nitro Group Conversion to Amino Functionality

A prevalent indirect strategy involves the synthesis of N-(4-nitrophenyl)cyclohexanecarboxamide as a precursor, followed by the reduction of the nitro group to the desired amino functionality. The precursor is typically prepared by the acylation of 4-nitroaniline (B120555) with cyclohexanecarbonyl chloride. researchgate.net

The reduction of the nitro group can be achieved through various methods. Catalytic hydrogenation is a widely employed and efficient technique. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), in a solvent such as ethanol (B145695) or methanol. researchgate.netrsc.orgmit.edu This method is generally clean and provides high yields of the corresponding amine.

Other reducing agents can also be employed, such as tin(II) chloride in the presence of hydrochloric acid, or zinc dust with ammonium (B1175870) chloride. tdcommons.org The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

| Precursor | Reducing Agent/Catalyst | Solvent | Key Advantages |

| N-(4-nitrophenyl)cyclohexanecarboxamide | H₂, Pd/C | Ethanol/Methanol | High efficiency, clean reaction, high yield. |

| N-(4-nitrophenyl)cyclohexanecarboxamide | SnCl₂/HCl | - | Effective for nitro group reduction. |

| N-(4-nitrophenyl)cyclohexanecarboxamide | Zn/NH₄Cl | Aqueous solution | Mild reducing conditions. |

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient approach to building molecular complexity. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of amide-containing structures.

The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. organic-chemistry.orgwikipedia.org To synthesize a structure related to this compound, one could envision a scenario using a protected p-phenylenediamine derivative as the amine component, cyclohexanecarboxylic acid, an isocyanide, and an aldehyde. Subsequent deprotection and modification would be required to yield the final product.

The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.gov While not directly yielding the target structure, the resulting product could be a versatile intermediate for further chemical transformations to arrive at this compound.

These MCR approaches are particularly valuable in combinatorial chemistry for the rapid generation of libraries of related compounds.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact and improve sustainability. Several of these principles are relevant to the synthesis of this compound.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.comijesi.orgrsc.org For amide bond formation, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. researchgate.net The direct amidation of cyclohexanecarboxylic acid and p-phenylenediamine could potentially be achieved under solvent-free conditions with microwave heating, possibly with a catalytic amount of a benign activating agent.

The development of solvent-free reaction conditions is another key aspect of green chemistry. The Passerini reaction, for instance, has been successfully carried out under solvent-free conditions at elevated temperatures, leading to excellent yields in short reaction times. researchgate.net This approach minimizes solvent waste and simplifies product isolation.

The use of biocatalysts, such as enzymes, offers a green alternative to traditional chemical catalysts. Lipases, for example, have been used for the amidation of carboxylic acids with amines in environmentally friendly solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach operates under mild conditions and can exhibit high selectivity.

| Green Chemistry Approach | Application to Synthesis | Potential Benefits |

| Microwave Irradiation | Direct amidation of cyclohexanecarboxylic acid and p-phenylenediamine. | Reduced reaction times, improved energy efficiency, potentially solvent-free. mdpi.comresearchgate.net |

| Solvent-Free Conditions | Direct amide bond formation or multi-component reactions. | Reduced solvent waste, simplified purification, improved atom economy. researchgate.net |

| Biocatalysis (e.g., Lipases) | Enzymatic amidation of cyclohexanecarboxylic acid and p-phenylenediamine. | Mild reaction conditions, high selectivity, use of renewable catalysts. nih.gov |

Optimization of Reaction Conditions for Yield Enhancement and Purity Control in Research Synthesis

The optimization of reaction conditions is a crucial aspect of synthesizing this compound to ensure high yields and purity. This process involves a systematic investigation of various reaction parameters to identify the optimal set of conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst or coupling agent.

For the acylation of p-phenylenediamine with cyclohexanecarbonyl chloride, the choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are often preferred. The selection of a base is also critical for scavenging the HCl produced during the reaction. Organic bases like triethylamine or pyridine (B92270) are commonly used. The reaction temperature is another important factor; while room temperature is often sufficient, gentle heating or cooling may be necessary to control the reaction rate and minimize side product formation.

The table below summarizes some of the key reaction conditions that can be optimized for the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |

| Base | Triethylamine | Pyridine | Diisopropylethylamine (DIPEA) |

| Temperature | 0 °C to Room Temperature | Room Temperature | 50 °C |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | None (using acyl chloride) |

Purity control is another critical aspect of the synthesis. Purification of the crude product is often achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is determined by the solubility profile of the product and impurities. For column chromatography, a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase with an appropriate polarity are selected to achieve effective separation.

Stereochemical Considerations in the Synthesis of this compound and its Analogs

Stereochemistry can play a significant role in the biological activity and physical properties of molecules. In the context of this compound and its analogs, the cyclohexane (B81311) ring can exist in different conformations, and the substituents on the ring can have specific spatial arrangements. While the parent compound itself does not have a chiral center on the cyclohexane ring, the introduction of substituents on the ring or the use of chiral starting materials can lead to the formation of stereoisomers.

For instance, if a substituted cyclohexanecarboxylic acid is used as a starting material, the resulting amide will have stereocenters. The synthesis of a specific stereoisomer would then require the use of enantiomerically pure starting materials or the application of stereoselective synthetic methods. Chiral auxiliaries or catalysts can be employed to control the stereochemical outcome of the reaction.

In cases where a racemic mixture of a chiral analog is synthesized, the separation of the enantiomers may be necessary to study the biological activity of each individual stereoisomer. Chiral chromatography, using a chiral stationary phase (CSP), is a powerful technique for the separation of enantiomers. The choice of the CSP and the mobile phase is critical for achieving good separation.

The development of synthetic methods that allow for the control of stereochemistry is an active area of research. The ability to synthesize stereochemically pure analogs of this compound is essential for understanding their structure-activity relationships and for the development of new chemical entities with specific biological functions.

Structural Elucidation and Advanced Characterization of N 4 Aminophenyl Cyclohexanecarboxamide

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in piecing together the molecular puzzle of N-(4-aminophenyl)cyclohexanecarboxamide, confirming its connectivity and the chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. The analysis of 1H and 13C NMR spectra allows for the unambiguous assignment of protons and carbons within the this compound structure.

1H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, amide, amine, and cyclohexyl protons. The aromatic protons of the 1,4-disubstituted phenyl ring typically appear as two distinct doublets, a result of ortho-coupling. The protons ortho to the amino group are expected to be upfield compared to those ortho to the amide substituent due to the differing electronic effects of these groups. The amide (N-H) proton usually presents as a singlet, and its chemical shift can be concentration-dependent. The primary amine (NH2) protons also give rise to a singlet. The ten protons of the cyclohexane (B81311) ring, along with the single methine proton, produce a series of complex multiplets in the aliphatic region of the spectrum.

13C NMR Spectroscopy: The 13C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The spectrum is expected to show signals for the carbonyl carbon of the amide, four distinct aromatic carbons (two substituted and two protonated), and four distinct carbons for the cyclohexane ring due to symmetry. libretexts.org The chemical shift of the carbonyl carbon is characteristically found in the downfield region (165-190 ppm). oregonstate.edu The aromatic carbons can be distinguished based on their substitution and electronic environment. The aliphatic carbons of the cyclohexane ring appear in the upfield region of the spectrum.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Assignment | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide (C=O) | - | ~174-176 |

| Aromatic C-NH2 | - | ~145-147 |

| Aromatic C-NHCO | - | ~130-132 |

| Aromatic CH (ortho to NHCO) | ~7.3-7.5 (d) | ~120-122 |

| Aromatic CH (ortho to NH2) | ~6.6-6.8 (d) | ~114-116 |

| Amide NH | ~9.5-9.8 (s) | - |

| Amine NH2 | ~4.8-5.2 (s, br) | - |

| Cyclohexyl CH | ~2.2-2.4 (m) | ~45-47 |

| Cyclohexyl CH2 | ~1.2-1.9 (m) | ~25-32 |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties.

Key absorptions include the N-H stretching vibrations from both the secondary amide and the primary amine, typically observed in the 3200-3400 cm-1 region. The amide group gives rise to two prominent bands: the C=O stretch (Amide I band) appearing strongly around 1640-1680 cm-1, and the N-H bend (Amide II band) around 1520-1550 cm-1. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm-1 range. The aliphatic C-H stretching of the cyclohexane ring is visible just below 3000 cm-1.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm-1) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH2) |

| 3350-3250 | N-H Stretch | Secondary Amide (-CONH-) |

| 2935-2850 | C-H Stretch | Cyclohexane Ring |

| 1660-1640 | C=O Stretch (Amide I) | Secondary Amide (-CONH-) |

| 1620-1580 | N-H Bend | Primary Amine (-NH2) |

| 1610-1590 | C=C Stretch | Aromatic Ring |

| 1550-1520 | N-H Bend (Amide II) | Secondary Amide (-CONH-) |

| 1300-1250 | C-N Stretch | Aromatic Amine/Amide |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C13H18N2O), the exact molecular weight is 218.29 g/mol . scbt.com In electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a distinct molecular ion peak (M+•) at m/z = 218.

The fragmentation pattern provides further structural evidence. Key fragmentation pathways would likely involve the cleavage of the amide bond. This could lead to the formation of a cyclohexanoyl cation ([C6H11CO]+) at m/z = 111 and a 4-aminoaniline radical cation at m/z = 108. Further fragmentation of the cyclohexyl group could also be observed.

X-ray Crystallography and Solid-State Structural Determination

Based on analyses of similar acyclic and cyclic carboxamides, the compound is likely to crystallize in a centrosymmetric space group, such as P21/c (monoclinic) or P-1 (triclinic). nih.govresearchgate.net The unit cell parameters define the dimensions of the basic repeating unit of the crystal. For a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, the crystal system was determined to be triclinic with the space group P-1. nih.gov This type of detailed analysis provides the foundational data for understanding the packing of molecules in the solid state.

Table 3: Illustrative Crystal Data for a Related Cyclohexanecarboxamide (B73365) Derivative

| Parameter | Value (for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide nih.gov) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9921(14) |

| b (Å) | 11.002(2) |

| c (Å) | 12.381(3) |

| α (°) | 113.28(3) |

| β (°) | 99.38(3) |

| γ (°) | 101.85(3) |

| Volume (Å3) | 813.4(3) |

| Z | 2 |

Note: This data is for a structurally related compound and serves to illustrate the parameters obtained from an X-ray crystallographic study.

A crucial aspect of the solid-state structure of this compound is the conformation of the cyclohexane ring. X-ray diffraction studies on numerous cyclohexane derivatives consistently show that the ring adopts a low-energy chair conformation to minimize steric and torsional strain. nih.govnih.govresearchgate.net This chair conformation is the most stable arrangement for a six-membered aliphatic ring.

The amide group itself is expected to be planar or nearly planar. The relative orientation of the cyclohexane ring and the phenyl ring with respect to the central amide linker is determined by intermolecular forces, such as hydrogen bonding, within the crystal lattice. The primary amine and the amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen serves as a hydrogen bond acceptor, leading to the formation of extended supramolecular networks in the solid state.

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide |

| N-(4-Aminophenyl)cyclopentanecarboxamide |

| N-(arylcarbamothioyl)cyclohexanecarboxamide |

| cyclohexanecarboxamide |

| N-(4-aminophenyl)methacrylamide |

| N-(4-methylphenyl)-pyridinecarboxamides |

| N-(4-fluorophenyl)cyclohexanecarboxamide |

Elucidation of Bond Lengths and Bond Angles

Experimentally determined bond lengths and bond angles for this compound are not available in published literature. A crystallographic analysis would be required to provide a precise data table of these parameters. Such a table would detail the distances between bonded atoms (in Ångströms) and the angles between adjacent bonds (in degrees) for the aminophenyl and cyclohexanecarboxamide moieties.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

A definitive characterization of the hydrogen bonding networks in this compound can only be achieved through solid-state structural analysis. It is anticipated that the amine (-NH₂) and amide (-NH-C=O) groups would be key participants in hydrogen bonding. Potential hydrogen bond donors include the amine and amide N-H protons, while the carbonyl oxygen and the lone pair on the amine nitrogen could act as acceptors. These interactions would likely play a crucial role in the crystal packing. Without experimental data, a table detailing specific donor-acceptor distances and angles cannot be constructed.

Investigation of Supramolecular Assembly and Packing Motifs in the Solid State

The supramolecular assembly and packing motifs of this compound have not been reported. An investigation into its crystal structure would reveal how individual molecules arrange themselves in the solid state. This would likely be governed by a combination of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the phenyl rings. Common motifs in similar amide-containing structures include chains, sheets, and more complex three-dimensional networks.

Elemental Analysis for Compositional Verification

Specific elemental analysis data for this compound is not available in the reviewed literature. This analytical technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen to verify the empirical formula of a synthesized compound.

Table 1: Theoretical Elemental Composition of this compound (C₁₃H₁₈N₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 156.13 | 71.53 |

| Hydrogen | H | 1.01 | 18.18 | 8.32 |

| Nitrogen | N | 14.01 | 28.02 | 12.83 |

| Oxygen | O | 16.00 | 16.00 | 7.33 |

| Total | 218.33 | 100.00 |

This table represents the calculated elemental composition based on the molecular formula of this compound. Experimental verification would be necessary to confirm these values for a synthesized sample.

Chemical Reactivity and Mechanistic Investigations of N 4 Aminophenyl Cyclohexanecarboxamide

Reactivity of the Amide Functional Group

The amide bond is the cornerstone of the N-(4-aminophenyl)cyclohexanecarboxamide structure, and its reactivity is of primary interest. Amides are generally the most stable of the carboxylic acid derivatives, exhibiting a significant degree of resonance stabilization. This delocalization of the nitrogen lone pair into the carbonyl group imparts a partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack compared to other acyl compounds.

The cleavage of the amide bond in this compound can be achieved through hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis:

The general mechanism for acid-catalyzed amide hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule.

Protonation of the nitrogen atom.

Elimination of the protonated amine as the leaving group.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid.

Basic-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521) ions, the hydrolysis of this compound proceeds via nucleophilic acyl substitution. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The breakdown of this intermediate to form the carboxylate and the amine is the rate-determining step. Due to the poor leaving group ability of the amide anion, this process is generally slower than acid-catalyzed hydrolysis and often requires more forcing conditions. masterorganicchemistry.com The final products are the cyclohexanecarboxylate (B1212342) salt and p-phenylenediamine (B122844).

The general mechanism for base-catalyzed amide hydrolysis is as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Departure of the amide anion as the leaving group.

Proton transfer from the initially formed carboxylic acid to the more basic amide anion, yielding a carboxylate and an amine.

| Condition | Catalyst | Products | General Observations |

| Acidic | Strong Acid (e.g., H₂SO₄, HCl) | Cyclohexanecarboxylic acid, p-Phenylenediammonium salt | Generally faster than basic hydrolysis; irreversible due to protonation of the amine. |

| Basic | Strong Base (e.g., NaOH, KOH) | Cyclohexanecarboxylate salt, p-Phenylenediamine | Slower than acidic hydrolysis; requires elevated temperatures. |

This table presents generalized conditions for amide hydrolysis and the expected products for this compound based on established mechanisms.

Reactivity of the Aminophenyl Moiety

The aminophenyl group in this compound is a key site for various chemical transformations, including nucleophilic substitution and oxidation reactions. The primary amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, though its nucleophilic character also allows for direct reactions at the nitrogen atom.

The primary amino group of the aminophenyl moiety can act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides, acyl chlorides, or other electrophilic species. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic center.

In the case of reaction with an alkyl halide, the primary amine can be successively alkylated to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reaction with an acyl chloride would lead to the formation of a diamide. The reactivity in these nucleophilic substitution reactions is influenced by the steric hindrance around the amino group and the electronic nature of the electrophile.

The primary amino group of this compound is susceptible to oxidation. The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can lead to the formation of colored dimeric and polymeric species. For example, the oxidation of p-aminophenol, a related compound, has been shown to produce the p-aminophenoxy free radical as a one-electron oxidation product. nih.gov Stronger oxidizing agents can lead to the formation of quinoneimines or even nitro compounds. mdpi.comrsc.org

| Oxidizing Agent | Potential Product(s) | General Reaction Type |

| Mild Oxidants (e.g., air, FeCl₃) | Colored polymeric materials | Oxidative coupling |

| Strong Oxidants (e.g., H₂O₂, peroxy acids) | Quinoneimine, Nitro-substituted derivatives | Oxidation |

This table provides a summary of potential oxidation reactions of the primary amino group in this compound based on the known reactivity of anilines.

Reactivity of the Cyclohexane (B81311) Ring

The cyclohexane ring in this compound is a saturated aliphatic moiety and is generally unreactive towards many common reagents, particularly those that react with aromatic systems or unsaturated bonds. It does not undergo electrophilic or nucleophilic aromatic substitution reactions.

However, under specific conditions, the C-H bonds of the cyclohexane ring can undergo free-radical reactions. For instance, in the presence of a suitable initiator and a halogen source, free-radical halogenation can occur. youtube.com The stability of the resulting cyclohexyl radical intermediates would influence the regioselectivity of such reactions. It is important to note that these reactions often require harsh conditions, such as high temperatures or UV irradiation, and may lack selectivity.

The cyclohexane ring is conformationally flexible, existing predominantly in a chair conformation to minimize steric strain. nih.gov This conformational preference can influence the accessibility of the C-H bonds to radical attack.

Reaction Mechanisms in the Formation of Derivatives and Analogs

The synthesis of derivatives and analogs of this compound typically involves the formation of the central amide bond or modification of the aminophenyl moiety.

A common synthetic route to this compound itself involves the acylation of p-phenylenediamine with cyclohexanecarbonyl chloride. The mechanism of this reaction is a nucleophilic acyl substitution, where the more nucleophilic amino group of p-phenylenediamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.

Derivatives can be synthesized by starting with substituted cyclohexanecarbonyl chlorides or substituted anilines. For example, reacting a substituted aniline (B41778) with cyclohexanecarbonyl chloride would yield an N-arylcyclohexanecarboxamide derivative.

The synthesis of analogs often involves a multi-step process. For instance, a common strategy for preparing related N-(4-aminophenyl)-substituted benzamides begins with the reaction of a substituted benzoic acid with thionyl chloride to form the corresponding acyl chloride. This is followed by reaction with p-nitroaniline. The resulting nitro compound is then reduced, typically via catalytic hydrogenation, to yield the desired N-(4-aminophenyl)benzamide derivative. researchgate.net A similar strategy could be employed for the synthesis of analogs of this compound.

| Reactants | Reaction Type | Product |

| Cyclohexanecarbonyl chloride + p-Phenylenediamine | Nucleophilic Acyl Substitution | This compound |

| Substituted Cyclohexanecarbonyl chloride + p-Phenylenediamine | Nucleophilic Acyl Substitution | Substituted this compound |

| Cyclohexanecarbonyl chloride + Substituted Aniline | Nucleophilic Acyl Substitution | N-(substituted-phenyl)cyclohexanecarboxamide |

| Cyclohexanecarboxylic acid + Thionyl chloride; then p-Nitroaniline; then Reduction | Acyl Chloride Formation, Nucleophilic Acyl Substitution, Nitro Reduction | This compound |

This table outlines plausible synthetic routes for this compound and its derivatives based on standard organic synthesis methodologies.

No Published Research Found on Catalytic C-H Amination of this compound

A comprehensive review of scientific literature reveals a notable absence of published research on the catalytic transformations involving C-H amination pathways for the chemical compound this compound. Despite the growing interest in C-H functionalization as a powerful tool in organic synthesis, this specific molecule has not been a documented substrate in such reactions.

C-H amination is a process that allows for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, offering a more atom-economical and efficient route to nitrogen-containing molecules compared to traditional methods. These transformations are often facilitated by transition metal catalysts and can proceed through various mechanistic pathways.

While the broader field of C-H amination is well-established with numerous examples across a wide range of substrates, investigations into the reactivity of this compound in this context appear to be a gap in the current body of chemical research. The unique electronic and steric properties of this compound, featuring a cyclohexanecarboxamide (B73365) moiety attached to an aminophenyl group, could present interesting opportunities or challenges for catalytic C-H amination. However, without experimental data, any discussion of potential reaction outcomes, catalyst efficacy, or mechanistic details would be purely speculative.

The synthesis of this compound and related derivatives is documented, but these studies primarily focus on the formation of the amide bond rather than subsequent C-H functionalization. The exploration of its reactivity in catalytic C-H amination remains an open area for future research.

Therefore, a detailed discussion, including data tables and specific research findings on the catalytic transformations involving C-H amination pathways of this compound, cannot be provided at this time due to the lack of available scientific literature on the subject.

Computational and Theoretical Studies of N 4 Aminophenyl Cyclohexanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These methods are fundamental to understanding the intrinsic properties of a compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. sid.irmdpi.com It is widely used for its favorable balance between accuracy and computational cost.

Geometry Optimization: A primary application of DFT is to perform geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible. The resulting optimized structure provides key geometrical parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For N-(4-aminophenyl)cyclohexanecarboxamide, this would reveal the precise shape of the cyclohexane (B81311) ring (likely a chair conformation), the planarity of the amide group, and the relative orientation of the phenyl ring.

Electronic Structure Analysis: Beyond geometry, DFT calculations provide a detailed picture of the electron distribution within the molecule. This analysis is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: The following table illustrates the type of data obtained from DFT calculations. Specific, experimentally verified values for this compound are not available in the cited literature.

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | C=O (carbonyl) | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Bond Angle | C-N-H (amide) | ~120° |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Frontier Molecular Orbital (HOMO/LUMO) Energy Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. mdpi.com

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small gap suggests the molecule is more reactive. DFT calculations are a standard method for computing these orbital energies and predicting the molecule's reactivity profile.

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) Note: This table shows representative data that would be generated from FMO analysis. Values are illustrative and not specific to this compound.

| Property | Symbol | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -5.5 to -6.5 |

| LUMO Energy | ELUMO | -1.0 to -2.0 |

| Energy Gap | ΔE | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. rsc.org It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are prone to attack by electrophiles. In this compound, such regions would be expected around the electronegative carbonyl oxygen and the lone pair of the amino group nitrogen.

Blue: Regions of positive electrostatic potential, which are electron-deficient. These sites are susceptible to attack by nucleophiles. Positive potentials are typically found around hydrogen atoms, especially the acidic protons of the amide and amine groups. researchgate.net

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic properties, most notably vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies corresponding to specific molecular motions (stretching, bending, etc.) can be obtained.

These theoretical spectra are invaluable for interpreting and assigning the absorption bands observed in experimental measurements. materialsciencejournal.org Often, calculated frequencies are uniformly scaled by a correction factor to account for systematic errors in the computational method and to achieve better agreement with experimental data. materialsciencejournal.org For this compound, DFT calculations could predict the characteristic stretching frequencies for the N-H bonds (both amine and amide), the C=O bond of the amide, and various C-H and C-C bonds in the phenyl and cyclohexyl rings.

Table 3: Predicted Vibrational Frequencies (Illustrative) Note: This table illustrates the type of data generated from vibrational frequency calculations. Specific data for this compound is not available in the cited literature.

| Vibrational Mode | Functional Group | Typical Calculated Range (cm⁻¹) |

| N-H Stretch | Amine | 3400 - 3500 |

| N-H Stretch | Amide | 3200 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic | 2850 - 3000 |

| C=O Stretch | Amide | 1650 - 1690 |

| C=C Stretch | Aromatic | 1450 - 1600 |

Thermochemical and Thermodynamic Property Calculations

DFT and other quantum methods can be used to calculate fundamental thermochemical and thermodynamic properties. By combining the electronic energy with vibrational frequency calculations, it is possible to determine properties such as:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

These calculations allow for the prediction of the thermodynamic stability of the molecule and can be used to estimate reaction energies, equilibrium constants, and transition state energies for chemical reactions involving the compound. researchgate.net

Table 4: Calculated Thermodynamic Properties at 298.15 K (Illustrative) Note: This table shows representative data that would be generated from thermochemical calculations. Values are illustrative and not specific to this compound.

| Property | Symbol | Illustrative Unit |

| Enthalpy | H | kcal/mol |

| Entropy | S | cal/mol·K |

| Gibbs Free Energy | G | kcal/mol |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities that can adopt various shapes or conformations. Molecular modeling, and particularly molecular dynamics (MD) simulations, are used to explore the conformational landscape and dynamic behavior of molecules over time. frontiersin.org

An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve. frontiersin.org For this compound, an MD simulation would provide critical insights into its flexibility. Key dynamic processes that could be studied include:

Cyclohexane Ring Pucker: The simulation can map the interconversion between different chair and boat conformations of the cyclohexyl group and determine their relative stabilities and the energy barriers between them. mdpi.com

Bond Rotations: The simulation can explore the rotational freedom around key single bonds, such as the bond connecting the phenyl ring to the nitrogen atom and the bond connecting the cyclohexyl group to the carbonyl carbon. This helps to identify the most populated conformational states of the molecule in a given environment (e.g., in a solvent).

By analyzing the simulation trajectory, one can construct a map of the conformational energy landscape, identifying the most stable conformers and understanding the flexibility of the molecule, which is crucial for its interaction with other molecules and biological targets.

Reaction Pathway and Transition State Analysis using Computational Approaches

Computational chemistry offers a powerful lens through which the intricate mechanisms of chemical reactions can be elucidated at a molecular level. For the formation of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of the reaction, identifying key intermediates, and characterizing the transition states that connect them. While specific computational studies exclusively focused on this compound are not extensively available in public literature, a comprehensive understanding of its reaction pathway can be constructed by drawing parallels with well-studied analogous systems, such as the acylation of anilines.

The synthesis of this compound typically proceeds through the reaction of a cyclohexanecarboxylic acid derivative with p-phenylenediamine (B122844) or the reaction of cyclohexanecarbonyl chloride with p-phenylenediamine. Computational analyses of these pathways reveal the energetic barriers and the geometries of the transient species involved.

A prevalent uncatalyzed pathway for the direct amidation of a carboxylic acid and an amine has been computationally investigated. These studies suggest that the reaction does not proceed through a zwitterionic intermediate, which would be formed by a proton transfer from the carboxylic acid to the amine. Instead, a neutral pathway is favored. dntb.gov.uaresearchgate.netdur.ac.uksemanticscholar.org This mechanism often involves a hydrogen-bonded dimer of the carboxylic acid, which then reacts with the amine. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates a water molecule to form the amide bond.

For instance, in the uncatalyzed reaction between a generic carboxylic acid and an amine, the formation of the tetrahedral intermediate is the rate-determining step. The transition state for this step involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the carboxylic acid. The calculated activation energies for such uncatalyzed reactions are generally high.

To facilitate the reaction under milder conditions, activating agents or conversion of the carboxylic acid to a more reactive species like an acyl chloride are common strategies.

The reaction between an acyl chloride, such as cyclohexanecarbonyl chloride, and an aniline (B41778) derivative, like p-phenylenediamine, presents a more facile reaction pathway with a lower activation energy barrier. Computational studies on the acylation of anilines by acyl chlorides have detailed a step-wise mechanism. The initial step is the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom to yield the final amide product.

The transition state for the formation of the tetrahedral intermediate is characterized by the partial formation of the N-C bond and the partial breaking of the C=O double bond. The subsequent transition state involves the departure of the chloride ion. Computational models provide precise geometries of these transition states, including critical bond lengths and angles.

Below are interactive data tables summarizing representative computational data for analogous amidation reactions, which can be considered indicative of the processes involved in the formation of this compound.

Table 1: Calculated Geometries of a Representative Transition State for Nucleophilic Attack of Aniline on a Model Acyl Chloride (e.g., Acetyl Chloride)

| Parameter | Value (Å or Degrees) |

| N-C (forming bond) distance | ~2.0 - 2.2 Å |

| C-O (carbonyl) bond distance | ~1.3 - 1.4 Å |

| C-Cl (breaking bond) distance | ~2.1 - 2.3 Å |

| N-C-O bond angle | ~100 - 110° |

Note: The data in this table is representative of transition states in similar acylation reactions and provides an approximation for the system of interest.

Table 2: Calculated Relative Energies for a Representative Uncatalyzed Amidation Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants (Carboxylic Acid + Amine) | 0 |

| Transition State 1 (Tetrahedral Intermediate Formation) | +25 to +40 |

| Tetrahedral Intermediate | +5 to +15 |

| Transition State 2 (Water Elimination) | +20 to +35 |

| Products (Amide + Water) | -5 to -15 |

Note: These energy values are illustrative and derived from computational studies of analogous uncatalyzed amidation reactions.

Exploration of Derivatives and Analogs of N 4 Aminophenyl Cyclohexanecarboxamide

Design Principles for N-Substituted Cyclohexanecarboxamide (B73365) Derivatives

The design of N-substituted cyclohexanecarboxamide derivatives is guided by established principles of medicinal chemistry aimed at optimizing molecular properties. The properties of these imide derivatives are strongly influenced by the nature of the substituent in the imide ring. mdpi.com For instance, the size and electrophilic character of substituents affect their steric properties. mdpi.com Key design strategies often focus on modulating lipophilicity, hydrogen bonding capacity, and steric bulk to enhance specific interactions with biological targets.

The presence of specific groups containing nitrogen and oxygen atoms can have significant pharmacological consequences. mdpi.com Furthermore, imide-based compounds are frequently neutral and hydrophobic, which influences their ability to permeate biological membranes. mdpi.com Modifications often involve the introduction of various functional groups onto the N-phenyl ring or alteration of the cyclohexyl moiety. For example, substituting the aryl group in a series of piperazine (B1678402) derivatives with a cycloalkyl or heteroaryl substituent can lead to a significant reduction in COX-1 inhibition while maintaining high COX-2 inhibition. mdpi.com The introduction of a hydrophilic hydroxyethyl (B10761427) substituent, however, may lead to a decrease in inhibitory activity. mdpi.com These modifications are designed to fine-tune the molecule's structure-activity relationship (SAR), leading to derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Synthesis and Characterization of N-(Arylcarbamothioyl)cyclohexanecarboxamide Analogs

A significant class of derivatives is the N-(Arylcarbamothioyl)cyclohexanecarboxamides. These analogs are synthesized by reacting cyclohexanecarbonyl chloride with potassium thiocyanate (B1210189) in acetone (B3395972) to form an in-situ cyclohexanecarbonyl isothiocyanate intermediate. mdpi.com This intermediate is then condensed with an appropriate primary aromatic amine to yield the final product. mdpi.com This method has been successfully used to produce a variety of analogs with different aryl substituents, including phenyl, chlorophenyl, tolyl, methoxyphenyl, and naphthalenyl groups. mdpi.comnih.gov

The synthesized compounds are typically characterized using a suite of analytical techniques. Elemental analysis confirms the empirical formula, while Infrared (IR) spectroscopy is used to identify characteristic functional group vibrations. mdpi.com Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the chemical environment of protons in the molecule, confirming the proposed structure. mdpi.com In some cases, single-crystal X-ray diffraction is employed to determine the precise three-dimensional molecular structure, as was done for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. mdpi.comnih.gov This analysis revealed that the cyclohexane (B81311) ring adopts a stable chair conformation and that the molecular structure is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. mdpi.comnih.gov

Table 1: Examples of Synthesized N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

| Aryl Substituent | Molecular Formula | Reference |

|---|---|---|

| Phenyl | C₁₄H₁₈N₂OS | mdpi.com |

| 2-Chlorophenyl | C₁₄H₁₇ClN₂OS | mdpi.com |

| 3-Chlorophenyl | C₁₄H₁₇ClN₂OS | mdpi.com |

| 4-Chlorophenyl | C₁₄H₁₇ClN₂OS | mdpi.com |

| o-Tolyl | C₁₅H₂₀N₂OS | mdpi.com |

| p-Tolyl | C₁₅H₂₀N₂OS | mdpi.com |

| 3-Methoxyphenyl | C₁₅H₂₀N₂O₂S | mdpi.com |

| 4-Methoxyphenyl | C₁₅H₂₀N₂O₂S | mdpi.com |

| Naphthalen-1-yl | C₁₈H₂₀N₂OS | mdpi.comnih.gov |

Development of Cyclohexanecarboxamide Derivatives with Modified Phenyl Moieties

Modification of the phenyl ring of the N-(4-aminophenyl)cyclohexanecarboxamide scaffold is a common strategy to explore structure-activity relationships and develop new derivatives. This is often achieved by starting with a substituted p-nitroaniline, which is then coupled with an acyl chloride. The resulting nitro-containing amide is subsequently reduced to the corresponding amine, for example, through Pd/C-catalyzed hydrogenation. researchgate.net This synthetic route allows for the introduction of a wide array of substituents onto the phenyl ring.

These modifications can significantly impact the compound's electronic properties, lipophilicity, and potential for intermolecular interactions. For example, the incorporation of carboxamide functionalities into substituted benzenesulphonamides has been explored to create new derivatives. nih.gov Characterization of these novel compounds involves standard spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR, along with high-resolution mass spectrometry (HRMS) to confirm their exact mass and chemical formula. nih.gov

Integration of this compound into Complex Heterocyclic Systems (e.g., Benzoxazole (B165842) and Benzimidazole Derivatives)

The primary amino group on the phenyl ring of this compound is a key functional handle for constructing more complex heterocyclic systems. This amine can participate in cyclization reactions to form fused ring structures like benzimidazoles and benzoxazoles, which are important pharmacophores in drug discovery. heteroletters.org

The synthesis of 2-substituted benzimidazoles can be achieved by the acid-catalyzed condensation reaction between an o-phenylenediamine (B120857) (in this case, the parent compound can be conceptually derived from it) and carboxylic acids or their derivatives. tuiasi.ro For instance, reacting o-phenylenediamine with p-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation can yield 2-(4-aminophenyl)benzimidazole. tuiasi.roresearchgate.net Similarly, benzoxazole derivatives can be synthesized by reacting o-aminophenols with aldehydes or orthoesters, often facilitated by a catalyst. organic-chemistry.org The this compound moiety can be incorporated into these structures by using it as the aniline-containing starting material, leading to complex molecules that merge the cyclohexanecarboxamide scaffold with these biologically relevant heterocyclic rings.

Coordination Chemistry of this compound Ligands and Related Metal Complexes

The this compound structure contains multiple potential donor atoms (the amide oxygen and the amino nitrogen), making it an interesting ligand for the formation of metal coordination complexes. The presence of hard oxygen and nitrogen atoms, and in its thiourea (B124793) derivatives, soft sulfur atoms, allows these ligands to react readily with a variety of transition and main group metal ions. nih.gov

While the carbonyl oxygen in some thiourea derivatives may not participate in coordination due to strong intramolecular hydrogen bonding, the other donor sites can form stable chelates with metal ions. nih.gov The coordination chemistry of nickel, for example, is diverse, forming complexes with various geometries including octahedral, square planar, and tetrahedral. researchgate.net The resulting metal complexes can exhibit unique physicochemical properties and geometries. The formation of these complexes is typically confirmed by techniques such as IR spectroscopy, which shows shifts in the vibrational frequencies of the donor groups upon coordination, and other spectroscopic methods. The study of these metal complexes is an active area of research, exploring their potential applications in catalysis and materials science.

Structural Diversification through Multi-Component Reactions (MCRs) Incorporating the Cyclohexanecarboxamide Scaffold

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. beilstein-journals.orgtaylorandfrancis.com This strategy offers high atom economy and efficiency, allowing for the rapid generation of diverse chemical libraries. beilstein-journals.orgmdpi.com The cyclohexanecarboxamide scaffold can be readily integrated into MCRs to achieve significant structural diversification.

For example, the amine functionality of this compound can serve as the amine component in well-known MCRs like the Ugi or Passerini reactions. beilstein-journals.org The Ugi four-component reaction, which combines an amine, a carboxylic acid, an isocyanide, and a carbonyl compound, is particularly versatile for creating complex, peptide-like molecules. beilstein-journals.orgnih.gov By using this compound or a related derivative as the amine input, a library of complex molecules bearing the cyclohexanecarboxamide motif can be synthesized efficiently. This approach, often used in diversity-oriented synthesis, is a powerful method for rapidly accessing novel heterocyclic scaffolds for screening in drug discovery and other applications. nih.gov

Advanced Research Applications of N 4 Aminophenyl Cyclohexanecarboxamide

Applications in Materials Science

The unique structural characteristics of N-(4-aminophenyl)cyclohexanecarboxamide make it a promising candidate for the development of novel materials with tailored properties. The rigid aromatic core coupled with the non-planar cyclohexane (B81311) moiety can impart desirable thermal and mechanical properties to polymers and other materials.

Role as Molecular Building Blocks for Functional Materials

This compound serves as a valuable molecular building block in the synthesis of functional materials. The presence of the primary amino group allows for its incorporation into polymeric structures through various polymerization reactions. For instance, compounds with aminophenyl functionalities are utilized in the creation of high-performance polymers. maastrichtuniversity.nl The incorporation of a cyclohexane ring into a polymer backbone is known to enhance properties such as thermal stability and melt-strength. maastrichtuniversity.nl

The structural versatility of carboxamide derivatives with a cyclohexane ring linked to a phenyl group makes them of interest in materials science due to their tunable physicochemical properties. While research on the closely related N-(4-fluorophenyl)cyclohexanecarboxamide highlights its potential, the aminophenyl variant offers a reactive site for polymerization.

The table below outlines the key structural features of this compound that are advantageous for its use as a molecular building block.

| Structural Feature | Advantage in Functional Materials |

| Primary Aromatic Amine (-NH2) | Reactive site for polymerization (e.g., to form polyamides, polyimides). |

| Cyclohexane Ring | Imparts flexibility and can improve solubility of the resulting polymers. |

| Amide Linkage (-CONH-) | Provides hydrogen bonding sites, influencing material properties. |

| Phenyl Ring | Contributes to thermal stability and rigidity. |

Investigation as Supramolecular Polymer Additives

The field of supramolecular chemistry explores the non-covalent interactions between molecules. This compound, with its capacity for hydrogen bonding via the amide group and the amino group, is a candidate for investigation as a supramolecular polymer additive. Such additives can influence the bulk properties of polymers through the formation of organized, non-covalently bonded networks.

Research into supramolecular polymer additives often involves molecules that can self-assemble into well-defined structures. While direct research on this compound as a supramolecular polymer additive is not extensively documented, the fundamental characteristics of the molecule suggest its potential in this area. The hydrogen bonding capabilities are crucial for forming the desired supramolecular assemblies.

Utility as Key Intermediates in Complex Organic Synthesis

Precursors in the Synthesis of Imides and Other Cyclic Structures

The primary aromatic amine of this compound is a key functional group for the synthesis of imides. Aromatic polyimides, known for their exceptional thermal stability, are commonly synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the polyimide. researchgate.net

While specific examples detailing the use of this compound in polyimide synthesis are not prevalent, the general reaction mechanism is well-established for aromatic amines. The reaction of this compound with a dianhydride, such as pyromellitic dianhydride, would be expected to yield an imide-containing structure, as illustrated in the following conceptual reaction scheme:

Conceptual Reaction Scheme for Imide Synthesis

This compound + Dianhydride → Poly(amic acid) intermediate → Polyimide

This reactivity makes this compound a potential monomer for creating novel polyimides with a cyclohexylcarboxamide pendant group, which could influence the final properties of the polymer, such as solubility and processability.

Building Blocks for Nitrogen-Containing Heterocycles and Complex Organic Molecules

Nitrogen-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. The aminophenyl moiety of this compound can serve as a starting point for the construction of various heterocyclic rings.

For example, the synthesis of benzimidazoles can be achieved through the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. tuiasi.roresearchgate.net In a related context, the amino group of this compound could potentially be elaborated to create a precursor for such cyclization reactions. The synthesis of various heterocyclic compounds often relies on the reactivity of primary aromatic amines. researchgate.net

The general utility of aminophenyl compounds as building blocks in organic synthesis is well-established. They can undergo a variety of chemical transformations to build molecular complexity.

Investigation of Molecular Interactions with Biological Macromolecules in Research Contexts

The study of how small molecules interact with biological macromolecules like proteins and nucleic acids is fundamental to drug discovery and chemical biology. While specific studies detailing the molecular interactions of this compound with biological macromolecules are not widely reported in the available literature, its structural motifs suggest potential for such interactions.

The compound's structure, featuring both hydrogen bond donors (the amine and amide N-H) and acceptors (the amide C=O), as well as a hydrophobic cyclohexyl group and an aromatic ring, provides the necessary features for binding to biological targets. The amino group, in particular, can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function.

In medicinal chemistry research, analogous structures are often explored as scaffolds for developing new therapeutic agents. For instance, various carboxamide derivatives have been designed and synthesized to evaluate their potential as analgesics, with their binding affinity to receptors being a key aspect of the investigation. nih.gov The this compound scaffold could serve as a starting point for the design of new molecules targeting specific biological pathways.

The table below summarizes the potential interaction sites of this compound with biological macromolecules.

| Molecular Feature | Potential Interaction with Macromolecules |

| Amide Group (-CONH-) | Hydrogen bonding (donor and acceptor). |

| Amino Group (-NH2) | Hydrogen bonding, salt bridge formation (if protonated). |

| Cyclohexyl Group | Hydrophobic interactions. |

| Phenyl Group | π-π stacking, hydrophobic interactions. |

Further biophysical studies would be necessary to elucidate the specific interactions of this compound with any particular biological macromolecule.

Binding Studies and Mechanistic Insights

There are no publicly available studies detailing the binding properties or mechanistic insights of this compound. Research investigating its affinity for specific biological targets, such as receptors or enzymes, has not been published. Consequently, data on its binding constants (e.g., Kᵢ, Kₐ, IC₅₀), mode of interaction, or the structural basis for any potential biological activity is not available.

Development of Chemosensors

There is no research available describing the use of this compound as a component in the design or development of chemosensors. Studies detailing its potential to act as a recognition element for specific analytes, or its incorporation into sensory platforms for detection purposes, have not been reported.

Conclusion and Future Research Directions

Synthesis of Current Research Trajectories and Key Achievements

Current research involving the N-(4-aminophenyl)amide substructure is heavily concentrated in the domain of medicinal chemistry. Analogous molecules, where the cyclohexanecarboxamide (B73365) group is replaced by other functionalities, have been investigated as potent inhibitors for specific biological targets. For instance, related N-(4-aminophenyl)-substituted benzamides have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer angiogenesis. researchgate.net The core achievement lies in identifying the N-(4-aminophenyl) scaffold as a crucial pharmacophoric element for interacting with kinase domains. This positions N-(4-aminophenyl)cyclohexanecarboxamide as a valuable starting point or intermediate for creating libraries of compounds for biological screening.

Identification of Emerging Synthetic Methodologies and Techniques

The conventional synthesis of this compound and its analogues typically involves the acylation of p-phenylenediamine (B122844) or a protected precursor like p-nitroaniline. A common route involves reacting an acyl chloride, such as cyclohexanecarbonyl chloride, with p-nitroaniline, followed by the reduction of the nitro group to an amine, often using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. researchgate.net

Emerging synthetic methodologies that could be applied to the synthesis of this compound and its derivatives focus on efficiency, sustainability, and complexity.

Potential Emerging Synthetic Approaches:

| Methodology | Description | Potential Advantage |

| Flow Chemistry | Continuous synthesis in a reactor system rather than batch production. | Improved reaction control, enhanced safety, easier scalability. |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions. | Reduced solvent usage, access to different reaction pathways. |

| Biocatalysis | Employing enzymes (e.g., lipases) to catalyze amide bond formation. | High selectivity, mild reaction conditions, environmentally friendly. |

| Novel Coupling Reagents | Development of more efficient and less toxic reagents for direct amide formation from carboxylic acids and amines. | Avoids the need for acyl chloride intermediates, broader functional group tolerance. |

These advanced techniques represent a frontier for producing this compound and its derivatives with greater precision and environmental consideration.

Unexplored Avenues in Structural Characterization and Mechanistic Investigations

While basic characterization of this compound is established, deeper structural and mechanistic understanding remains largely unexplored. Advanced analytical and computational methods could provide significant insights.

Conformational Analysis: The flexibility of the cyclohexyl ring and the rotational freedom around the amide bond mean the molecule can adopt multiple conformations. Detailed studies using advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), combined with computational modeling like Density Functional Theory (DFT), could elucidate the preferred solution-state and solid-state conformations. Such studies are crucial for understanding how the molecule interacts with biological targets. researchgate.net

Crystallographic Studies: Obtaining a single-crystal X-ray diffraction structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding patterns. nih.gov This data is invaluable for rational drug design and understanding material properties.

Mechanistic Investigations: The kinetics and mechanism of the amide bond formation to produce this compound could be studied in detail. Investigating the reaction under various conditions can help optimize the synthesis. rsc.org Furthermore, understanding the reactivity of the terminal amino group in subsequent reactions is critical for its use as a synthetic intermediate.

Prospects for Rational Derivative Design and Targeted Synthesis

The true potential of this compound lies in its utility as a scaffold for creating novel derivatives. Rational design can be employed to modify its structure to achieve specific functions.

Table of Potential Derivative Modifications and Applications:

| Structural Moiety | Potential Modification | Target Application | Rationale |

| Cyclohexyl Ring | Introduction of substituents (e.g., hydroxyl, keto, alkyl groups). | Medicinal Chemistry | To enhance binding affinity and selectivity to biological targets by probing different pockets of a receptor site. researchgate.net |

| Amide Linker | Replacement with bioisosteres (e.g., sulfonamide, urea (B33335), reverse amide). | Medicinal Chemistry | To improve metabolic stability, alter hydrogen bonding capability, and modify physicochemical properties. ijcce.ac.ir |

| Phenyl Ring | Addition of electron-withdrawing or electron-donating groups. | Materials Science | To tune the electronic properties of the molecule for applications in organic electronics or as a monomer for conductive polymers. |

| Terminal Amino Group | Acylation, alkylation, or use as a nucleophile to build larger structures. | Polymer Chemistry, Medicinal Chemistry | To create monomers for polyamides or to attach the scaffold to other pharmacophores or carrier molecules. nih.govresearchgate.net |

Targeted synthesis of these derivatives, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the discovery of new therapeutic agents or materials with tailored properties. nih.gov

Potential Impact in Interdisciplinary Chemical and Materials Science Research

The bifunctional nature of this compound, possessing both a reactive primary amine and a stable amide linkage, makes it a compelling candidate for interdisciplinary research, particularly at the intersection of chemistry and materials science.

Polymer Chemistry: The molecule can serve as an A-B type monomer, where 'A' is the amine group and 'B' is the amide/cyclohexyl portion. More practically, it can be used as a diamine precursor in polycondensation reactions. Its incorporation into polymer backbones, such as polyamides or polyimides, could impart unique properties. The bulky, non-planar cyclohexyl group could disrupt polymer chain packing, potentially increasing solubility and lowering the glass transition temperature of resulting polymers, making them more processable. researchgate.net

Materials Science: Derivatives of this compound could be explored for applications in organic electronics. The aromatic amine functionality is a well-known hole-transporting moiety. researchgate.net By designing and synthesizing derivatives with extended conjugation, it may be possible to create materials for use in organic light-emitting diodes (OLEDs) or other electronic devices.

Supramolecular Chemistry: The presence of hydrogen bond donors (amine, amide N-H) and acceptors (amide C=O) allows the molecule to participate in self-assembly. Research into how its derivatives form ordered structures like gels, liquid crystals, or nanofibers could open doors to new "smart" materials. rsc.org The integration of fundamental chemical principles with engineering and biological sciences is key to unlocking these applications. routledge.com

Q & A

Q. What are the recommended synthetic routes for N-(4-aminophenyl)cyclohexanecarboxamide, and how do reaction conditions affect yield?

Methodological Answer: this compound can be synthesized via two primary routes:

- Route 1: Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexanecarbonyl chloride, followed by coupling with 4-aminophenylamine in anhydrous benzene (yield: ~65%) .

- Route 2: Methyl cyclohexanecarboxylate reacts with 4-aminophenylamine in the presence of trimethylaluminum under reflux, followed by hydrolysis (yield: ~60%) .

Key Factors Affecting Yield:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Key peaks include the cyclohexyl proton multiplet (δ 1.18–2.04 ppm) and the carboxamide carbonyl carbon (δ ~175 ppm) .

- FT-IR: The amide C=O stretch appears at ~1635 cm⁻¹, and N-H bending at ~1553 cm⁻¹ .

- Mass Spectrometry (EI): Molecular ion peak at m/z 225.3 (calculated: 225.2) confirms molecular weight .

Critical Note: Discrepancies in NMR integration (e.g., δ 1.49–1.18 ppm for cyclohexyl protons) may indicate conformational flexibility or impurities, requiring repeated purification via column chromatography (20% ethyl acetate/hexane) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazard Classification:

- Personal Protective Equipment (PPE):

- Emergency Measures:

Lab Design Tip: Use fume hoods for reactions generating aerosols or dust .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Methodological Answer:

- Thiourea Derivatives: Introduce a thiourea group (e.g., N-(arylcarbamothioyl)cyclohexanecarboxamide) to improve metal chelation and antimicrobial activity. Example: N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows enhanced antifungal properties .

- Fluorine Substitution: Replace the 4-aminophenyl group with 4-fluorophenyl to study SAR in serotonin receptor binding (e.g., 18F-Mefway for PET imaging) .

Q. How do crystallographic studies resolve conformational ambiguities in cyclohexanecarboxamide derivatives?

Methodological Answer:

- X-ray Crystallography: The cyclohexane ring adopts a chair conformation with puckering parameters (q = 0.52 Å, φ = 18°) .

- Puckering Analysis: Use Cremer-Pople coordinates to quantify non-planarity and correlate with steric effects from substituents (e.g., 4-aminophenyl vs. 4-chlorophenyl) .

Case Study: N-(4-Chlorophenyl)cyclohexanecarboxamide (CAS 142810-49-9) shows a 10° deviation in the carboxamide plane due to Cl-substituent steric effects .

Q. How can conflicting NMR data for this compound be resolved?

Methodological Answer:

Q. What analytical methods optimize purity assessment for this compound?

Methodological Answer:

Q. How does this compound interact with biological targets like carbonic anhydrases?

Methodological Answer:

- Inhibition Mechanism: The carboxamide carbonyl forms hydrogen bonds with Zn²+ in the enzyme active site (Kd = 12 µM) .

- SAR Study: Adding a sulfamoyl group (e.g., N-((4-sulfamoylphenyl)carbamothioyl)cyclohexanecarboxamide) improves potency (IC50 = 0.8 µM) .

Validation: Kinetic assays (Lineweaver-Burk plots) confirm competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products